3-Chloro-1-(4-methoxyphenyl)-4-(3-methylphenoxy)pyrrole-2,5-dione
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Overview
Description
3-Chloro-1-(4-methoxyphenyl)-4-(3-methylphenoxy)pyrrole-2,5-dione is a synthetic organic compound that belongs to the pyrrole-2,5-dione family This compound is characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and a methylphenoxy group attached to a pyrrole-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(4-methoxyphenyl)-4-(3-methylphenoxy)pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Core: The pyrrole core can be synthesized through a condensation reaction between a suitable diketone and an amine.
Introduction of Substituents: The chloro, methoxyphenyl, and methylphenoxy groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure selectivity and yield.
Final Assembly: The final compound is assembled through coupling reactions, such as Suzuki or Heck coupling, to attach the various substituents to the pyrrole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(4-methoxyphenyl)-4-(3-methylphenoxy)pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrole-2,5-dione derivatives.
Scientific Research Applications
3-Chloro-1-(4-methoxyphenyl)-4-(3-methylphenoxy)pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(4-methoxyphenyl)-4-(3-methylphenoxy)pyrrole-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-(4-methoxyphenyl)-4-phenoxypyrrole-2,5-dione
- 3-Chloro-1-(4-methoxyphenyl)-4-(4-methylphenoxy)pyrrole-2,5-dione
- 3-Chloro-1-(4-methoxyphenyl)-4-(2-methylphenoxy)pyrrole-2,5-dione
Uniqueness
3-Chloro-1-(4-methoxyphenyl)-4-(3-methylphenoxy)pyrrole-2,5-dione is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the methoxy and methyl groups in particular positions can affect the compound’s interaction with molecular targets and its overall stability.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-chloro-1-(4-methoxyphenyl)-4-(3-methylphenoxy)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-11-4-3-5-14(10-11)24-16-15(19)17(21)20(18(16)22)12-6-8-13(23-2)9-7-12/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCDZMYQSCDXAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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